2-(4-methyl-1,3-thiazol-5-yl)ethanamine;oxalic acid
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-(4-methyl-1,3-thiazol-5-yl)ethanamine;oxalic acid is a compound that combines 2-(4-methyl-1,3-thiazol-5-yl)ethanamine with oxalic acid. This compound is notable for its unique structure, which includes a thiazole ring, a common motif in many biologically active molecules. The thiazole ring is known for its aromaticity and ability to participate in various chemical reactions .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(4-methyl-1,3-thiazol-5-yl)ethanamine typically involves the reaction of 4-methylthiazole with ethylamine under controlled conditions. The reaction is usually carried out in the presence of a catalyst and under an inert atmosphere to prevent unwanted side reactions .
Industrial Production Methods
Industrial production of this compound often involves large-scale synthesis using automated reactors. The process is optimized for high yield and purity, with careful control of reaction parameters such as temperature, pressure, and reactant concentrations .
Chemical Reactions Analysis
Types of Reactions
2-(4-methyl-1,3-thiazol-5-yl)ethanamine undergoes various types of chemical reactions, including:
Oxidation: This reaction typically involves the use of oxidizing agents such as hydrogen peroxide or potassium permanganate.
Reduction: Common reducing agents include sodium borohydride and lithium aluminum hydride.
Substitution: This compound can participate in nucleophilic substitution reactions, often using halogenated compounds as reactants.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, potassium permanganate; typically carried out in aqueous or organic solvents.
Reduction: Sodium borohydride, lithium aluminum hydride; usually performed in anhydrous conditions.
Substitution: Halogenated compounds; reactions often conducted in polar aprotic solvents.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can yield sulfoxides or sulfones, while reduction can produce amines or alcohols .
Scientific Research Applications
2-(4-methyl-1,3-thiazol-5-yl)ethanamine;oxalic acid has a wide range of applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Studied for its potential biological activities, including antimicrobial and anti-inflammatory properties.
Medicine: Investigated for its potential use in drug development, particularly for its ability to interact with biological targets.
Industry: Utilized in the production of dyes, fungicides, and other industrial chemicals
Mechanism of Action
The mechanism of action of 2-(4-methyl-1,3-thiazol-5-yl)ethanamine involves its interaction with various molecular targets. The thiazole ring can participate in hydrogen bonding and π-π interactions, which are crucial for its biological activity. The compound can modulate the activity of enzymes and receptors, leading to various physiological effects .
Comparison with Similar Compounds
Similar Compounds
- 4-methyl-5-thiazoleethanamine
- 2-(4-methyl-1,3-thiazol-2-yl)ethanamine
- 2-(2-mercapto-4-methyl-1,3-thiazol-5-yl)acetic acid
Uniqueness
2-(4-methyl-1,3-thiazol-5-yl)ethanamine;oxalic acid is unique due to its combination of a thiazole ring with an ethanamine group, which imparts distinct chemical and biological properties. This combination allows for versatile applications in various fields, making it a valuable compound for research and industrial use .
Properties
Molecular Formula |
C14H22N4O4S2 |
---|---|
Molecular Weight |
374.5 g/mol |
IUPAC Name |
2-(4-methyl-1,3-thiazol-5-yl)ethanamine;oxalic acid |
InChI |
InChI=1S/2C6H10N2S.C2H2O4/c2*1-5-6(2-3-7)9-4-8-5;3-1(4)2(5)6/h2*4H,2-3,7H2,1H3;(H,3,4)(H,5,6) |
InChI Key |
ZNBJVWICYIZQBD-UHFFFAOYSA-N |
Canonical SMILES |
CC1=C(SC=N1)CCN.CC1=C(SC=N1)CCN.C(=O)(C(=O)O)O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.